

2-Cyano-2-phenylbutanamide basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-2-phenylbutanamide

Cat. No.: B7769771

[Get Quote](#)

An In-Depth Technical Guide to the Core Properties of **2-Cyano-2-phenylbutanamide**

Introduction

2-Cyano-2-phenylbutanamide, identified by the CAS Number 80544-75-8, is a multifaceted organic compound positioned at the intersection of synthetic chemistry and pharmaceutical science.^[1] Structurally, it is characterized by a chiral carbon center bonded to four distinct functional groups: a phenyl ring, a cyano group (-C≡N), an ethyl group (-CH₂CH₃), and a carboxamide group (-CONH₂).^[1] This unique arrangement makes it a valuable intermediate in various chemical transformations, including nucleophilic additions and cyclizations.^[1]

Of particular significance to the pharmaceutical industry, **2-Cyano-2-phenylbutanamide** is recognized as a known impurity of Primidone, an anticonvulsant medication.^{[2][3]} Its role as "Primidone EP Impurity D" necessitates a thorough understanding of its properties for quality control, drug safety, and regulatory compliance in drug development.^{[2][3]} This guide provides a comprehensive technical overview of its fundamental properties, characterization data, a representative synthesis protocol, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical fields.

Physicochemical and Structural Properties

2-Cyano-2-phenylbutanamide typically presents as a crystalline solid.^[1] The presence of the phenyl group imparts significant lipophilicity, which generally results in good solubility in common organic solvents.^[1] Key identifying properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	80544-75-8	[1] [2] [4]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	[1] [2] [3]
Molecular Weight	188.23 g/mol	[2] [3] [4]
Appearance	Crystalline Solid	[1]
Melting Point	112-113 °C	[2]
Synonyms	(RS)-2-Cyano-2-phenylbutanamide, Ciobutide, Primidone Impurity D	[1] [2] [3]
SMILES	CCC(C#N) (C1=CC=CC=C1)C(=O)N	[3] [5]
InChI	InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14)	[1] [3]

Molecular Structure

The structure features a quaternary α -carbon, making it a chiral molecule that exists as a racemic mixture, denoted as **(RS)-2-Cyano-2-phenylbutanamide**.[\[1\]](#) The interplay between the electron-withdrawing cyano and amide groups and the aromatic phenyl ring dictates its chemical reactivity and spectroscopic behavior.

Caption: 2D structure of **2-Cyano-2-phenylbutanamide**.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of **2-Cyano-2-phenylbutanamide**. The following sections describe the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint based on the vibrational frequencies of the molecule's functional groups.

- N-H Stretch: The primary amide ($-\text{NH}_2$) will exhibit two distinct bands in the region of 3100–3500 cm^{-1} , corresponding to symmetric and asymmetric stretching vibrations.
- C-H Stretch: Aromatic C-H stretches are expected just above 3000 cm^{-1} , while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm^{-1} .^[6]
- C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is predicted in the 2220–2260 cm^{-1} range.^{[6][7]}
- C=O Stretch (Amide I): A very strong and prominent absorption band for the amide carbonyl group is expected between 1630–1680 cm^{-1} .^[6]
- C=C Stretch: Aromatic ring stretching vibrations will produce several bands of varying intensity in the 1400–1600 cm^{-1} region.^[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum is expected to show:
 - A multiplet signal in the aromatic region (δ 7.2–7.5 ppm) for the five protons of the phenyl group.
 - Two broad singlets for the two non-equivalent amide protons ($-\text{CONH}_2$), which may be exchangeable with D_2O .
 - A quartet for the methylene protons ($-\text{CH}_2$) of the ethyl group, coupled to the methyl protons.
 - A triplet for the terminal methyl protons ($-\text{CH}_3$) of the ethyl group, coupled to the methylene protons.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon environment:
 - A signal for the nitrile carbon ($-\text{C}\equiv\text{N}$) around 115–125 ppm.

- A signal for the amide carbonyl carbon (-C=O) in the 170-180 ppm range.
- Multiple signals in the aromatic region (125-140 ppm) for the carbons of the phenyl ring.
- A signal for the central quaternary carbon.
- Signals in the aliphatic region for the ethyl group's methylene (-CH₂) and methyl (-CH₃) carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural insights from fragmentation patterns.

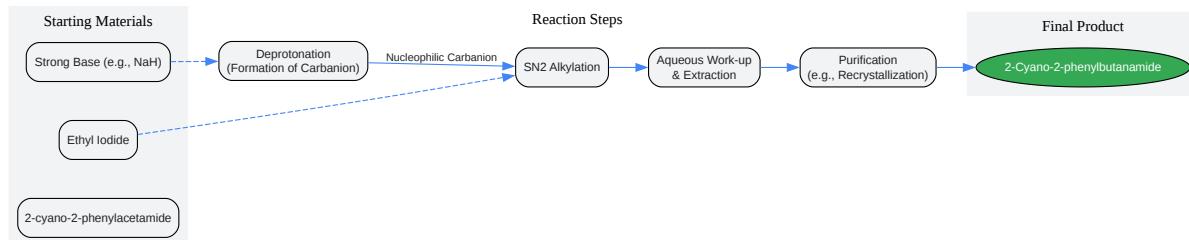
- Molecular Ion: The nominal molecular weight is 188, so a molecular ion peak (M⁺) is expected at an m/z of 188.[3][5] High-resolution mass spectrometry (HRMS) would show an exact mass of approximately 188.09496 Da.[3]
- Key Fragments: Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and cleavage of the N-CO bond.[8] Predicted adducts under electrospray ionization (ESI) conditions include [M+H]⁺ at m/z 189.1022 and [M+Na]⁺ at m/z 211.0842.[5]

Synthesis and Reactivity

While various synthetic routes can be envisioned, a robust and common strategy for constructing such α -substituted carbonyl compounds is through the alkylation of an enolate intermediate. A plausible laboratory-scale synthesis involves the ethylation of 2-cyano-2-phenylacetamide.

Proposed Synthesis Workflow

The core of this synthesis is the deprotonation of the α -carbon of 2-cyano-2-phenylacetamide. This carbon is particularly acidic due to the resonance stabilization of the resulting carbanion by both the adjacent cyano and amide groups. A strong, non-nucleophilic base is required to ensure complete deprotonation without competing side reactions. The generated nucleophilic carbanion then undergoes an $S_{\text{N}}2$ reaction with an ethylating agent like ethyl iodide.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-Cyano-2-phenylbutanamide**.

Experimental Protocol

This protocol is a representative procedure based on analogous alkylation reactions of active methylene compounds.^[9]

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
- Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.
- Deprotonation: Dissolve 2-cyano-2-phenylacetamide (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel. Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt.
- Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **2-Cyano-2-phenylbutanamide**.
- Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 2.0 (IR, NMR, MS, and melting point).

Safety and Handling

Based on available Safety Data Sheets (SDS), **2-Cyano-2-phenylbutanamide** is classified with several hazards. Proper handling is crucial to ensure laboratory safety.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)
 - Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
 - Handling: Avoid breathing dust. Avoid contact with skin and eyes.[\[10\]](#) Wash hands thoroughly after handling.
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[10\]](#)
 - Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[\[10\]](#)

Conclusion

2-Cyano-2-phenylbutanamide is a compound of significant interest due to its versatile chemical nature and its specific relevance as a pharmaceutical impurity. Its structure, defined by a stereocenter with cyano, amide, phenyl, and ethyl substituents, provides a rich platform for chemical synthesis and presents a clear analytical challenge. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safe handling protocols, as outlined in this guide, is indispensable for professionals engaged in synthetic chemistry, quality assurance, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 80544-75-8: 2-cyano-2-phenylbutanamide | CymitQuimica [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Ciobutide | C11H12N2O | CID 257232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. anaxlab.com [anaxlab.com]
- 5. PubChemLite - 2-cyano-2-phenylbutanamide (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- To cite this document: BenchChem. [2-Cyano-2-phenylbutanamide basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7769771#2-cyano-2-phenylbutanamide-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com